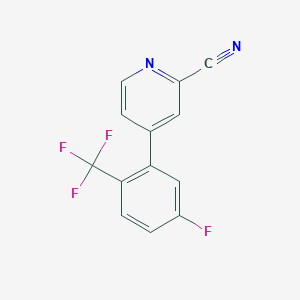

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile

CAS No.: 1219454-52-0

Cat. No.: VC3014438

Molecular Formula: C13H6F4N2

Molecular Weight: 266.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219454-52-0 |

|---|---|

| Molecular Formula | C13H6F4N2 |

| Molecular Weight | 266.19 g/mol |

| IUPAC Name | 4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C13H6F4N2/c14-9-1-2-12(13(15,16)17)11(6-9)8-3-4-19-10(5-8)7-18/h1-6H |

| Standard InChI Key | JHAYCXSBPBEBAF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C2=CC(=NC=C2)C#N)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1F)C2=CC(=NC=C2)C#N)C(F)(F)F |

Introduction

Chemical Identity and Basic Properties

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, indexed under CAS number 1219454-52-0, represents a significant class of organofluorine compounds with potential applications in medicinal chemistry and materials science. The compound belongs to the broader category of fluorinated heterocycles, which have garnered considerable interest due to their unique physicochemical properties and biological activities. Its molecular structure combines a pyridine ring with a carbonitrile group at the 2-position and a substituted phenyl ring at the 4-position, featuring both fluorine and trifluoromethyl substituents that contribute to its distinctive characteristics.

The basic physicochemical properties of this compound provide insight into its potential applications and handling requirements. These properties are summarized in Table 1 below, derived from chemical database entries and analytical studies. The combination of these properties makes this compound particularly interesting for researchers in pharmaceutical development and organic synthesis, as the fluorine-containing substituents can significantly alter molecular behavior in biological systems.

Table 1: Basic Physicochemical Properties of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₆F₄N₂ |

| Molecular Weight | 266.19 g/mol |

| IUPAC Name | 4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |

| CAS Number | 1219454-52-0 |

| Physical State | Solid at room temperature |

| Density | Estimated 1.4-1.5 g/cm³ |

| Standard InChI | InChI=1S/C13H6F4N2/c14-9-1-2-12(13(15,16)17)11(6-9)8-3-4-19-10(5-8)7-18/h1-6H |

| Standard InChIKey | JHAYCXSBPBEBAF-UHFFFAOYSA-N |

Molecular Structure and Structural Characterization

Structural Features

The molecular architecture of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile exhibits several distinctive structural elements that contribute to its chemical and physical properties. The compound consists of a pyridine ring with a carbonitrile (-C≡N) group at the 2-position, which serves as an electron-withdrawing group affecting the electron distribution across the heterocyclic system. At the 4-position of the pyridine ring, a phenyl group is attached, bearing a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This arrangement creates a unique electronic environment that influences the compound's reactivity patterns and binding affinities.

Spectroscopic Characterization

Spectroscopic methods provide essential data for confirming the structure and purity of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, offers valuable information about the structural arrangement and electronic environment of the compound. In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with characteristic coupling patterns reflecting the substitution pattern of the aromatic rings .

The ¹⁹F NMR spectrum is particularly informative for this compound, as it contains four fluorine atoms in different chemical environments. The trifluoromethyl group typically produces a singlet in the range of δ -60 to -70 ppm, while the aromatic fluorine atom appears as a more complex signal due to coupling with nearby protons . Mass spectrometry typically shows a molecular ion peak at m/z 266, corresponding to the molecular weight, along with characteristic fragmentation patterns that can help confirm the structure.

Infrared (IR) spectroscopy provides additional structural confirmation, with the nitrile group showing a characteristic strong absorption band around 2220-2240 cm⁻¹. The C-F stretching vibrations for the aromatic fluorine and trifluoromethyl group typically appear in the 1000-1400 cm⁻¹ region, providing further structural evidence.

Synthesis Methodologies

General Synthetic Approaches

Chemical Properties and Reactivity

General Reactivity Patterns

The chemical reactivity of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is largely influenced by its constituent functional groups: the pyridine ring, the carbonitrile group, and the fluorinated phenyl ring. The pyridine nitrogen acts as a weak base and potential nucleophile, while the carbonitrile group serves as an electron-withdrawing substituent that can participate in various transformations. The fluorinated phenyl ring, particularly with its trifluoromethyl group, introduces unique electronic effects that can influence reactivity patterns across the entire molecule .

The compound can participate in various reaction types, including nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. The carbonitrile group can undergo hydrolysis to form carboxylic acid derivatives or reduction to form primary amines or aldehydes. Additionally, the pyridine nitrogen can participate in alkylation reactions or serve as a coordination site for metals, potentially enabling its use in coordination chemistry or catalysis .

Stability and Degradation Pathways

Applications in Research and Development

Materials Science and Organic Synthesis

Beyond pharmaceutical applications, 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile may find utility in materials science and as an intermediate in complex organic syntheses. Fluorinated aromatic compounds often exhibit interesting properties relevant to materials applications, including potential in liquid crystals, electronic materials, or specialized polymers. The combination of the pyridine ring and fluorinated phenyl group creates a polarized structure that could contribute to desired material properties .

In organic synthesis, this compound can serve as a versatile building block for constructing more complex molecular architectures. The carbonitrile group provides a handle for further functionalization, potentially allowing conversion to various other functional groups such as carboxylic acids, amides, or amines. Similarly, the pyridine nitrogen offers opportunities for alkylation, coordination to metals, or participation in other transformations, making this compound a potentially valuable intermediate in multi-step synthetic sequences .

Current Research Trends and Future Perspectives

Recent Advances in Synthetic Methodologies

Recent research has focused on developing more efficient and sustainable methods for synthesizing fluorinated heterocycles like 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile. Advances in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions, have enabled more efficient formation of carbon-carbon bonds between heterocyclic building blocks . These methodological improvements potentially allow for more streamlined synthesis of the target compound with higher yields and fewer byproducts.

Emerging synthetic approaches also include flow chemistry techniques, which offer advantages in terms of reaction control, safety, and scalability. For fluorinated compounds, continuous flow processes can provide better handling of hazardous reagents and improved heat management, potentially enhancing the efficiency and safety of synthetic procedures . Additionally, developments in green chemistry principles are influencing synthetic designs, with increasing emphasis on reducing solvent usage, employing safer reagents, and minimizing waste generation in the preparation of complex fluorinated heterocycles.

Emerging Applications and Future Research Directions

The unique structural features of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile suggest potential for expanded applications in various research areas. In medicinal chemistry, similar fluorinated heterocycles have shown promise in developing inhibitors for specific enzyme targets, including acetylcholinesterase and various kinases . Future research may explore the potential of this compound or its derivatives in targeting specific biological pathways relevant to disease treatment.

In materials science, fluorinated compounds with similar structural elements have found applications in electronic materials, liquid crystals, and specialty polymers. The combination of the pyridine ring, carbonitrile group, and fluorinated phenyl substituents in 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile creates a polarized structure with potential applications in materials requiring specific electronic or optical properties . Future research directions may include exploring the incorporation of this compound or related structures into new functional materials with tailored properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume